molecular formula C19H25N3O3S B267518 N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

カタログ番号 B267518
分子量: 375.5 g/mol
InChIキー: TYSPAJAZCXSZRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, also known as CMPT, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CMPT belongs to the class of thiourea derivatives and has shown promising results in various preclinical studies.

作用機序

The mechanism of action of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood. However, it has been proposed that N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea exerts its therapeutic effects by modulating various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and histone deacetylases.
Biochemical and Physiological Effects:
N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. In cancer, N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the proliferation, migration, and invasion of cancer cells. N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In diabetes, N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to improve glucose tolerance and insulin sensitivity. In inflammation, N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

実験室実験の利点と制限

N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has various advantages and limitations for lab experiments. One of the advantages of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its low toxicity and high specificity towards cancer cells. N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also shown good pharmacokinetic properties such as good oral bioavailability and low clearance rate. However, one of the limitations of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is its poor solubility in water, which can limit its use in certain experiments. N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea also requires further optimization to improve its potency and selectivity towards specific targets.

将来の方向性

There are various future directions for N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea research. One of the future directions is to optimize the synthesis method of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea to improve its yield and purity. Another future direction is to investigate the potential of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea as a therapeutic agent in other diseases such as neurodegenerative diseases and cardiovascular diseases. Further studies are also required to elucidate the mechanism of action of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea and its potential targets. Finally, the development of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea derivatives with improved potency and selectivity is also an important future direction for N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea research.
Conclusion:
In conclusion, N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a promising small molecule drug that has shown potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The synthesis method of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves a multistep process that requires the use of various reagents and solvents. N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of various enzymes. N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has various advantages and limitations for lab experiments, and there are various future directions for N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea research.

合成法

The synthesis of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of cyclohexyl isocyanate with 3-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea. The second step involves the reaction of the urea derivative with thiourea in the presence of a suitable solvent such as ethanol. This reaction leads to the formation of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea.

科学的研究の応用

N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer, N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In diabetes, N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation, N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

特性

製品名

N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

分子式

C19H25N3O3S

分子量

375.5 g/mol

IUPAC名

N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H25N3O3S/c23-17(14-5-2-1-3-6-14)21-19(26)20-16-8-4-7-15(13-16)18(24)22-9-11-25-12-10-22/h4,7-8,13-14H,1-3,5-6,9-12H2,(H2,20,21,23,26)

InChIキー

TYSPAJAZCXSZRW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3

正規SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。